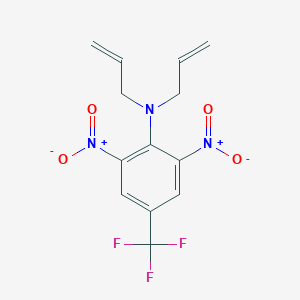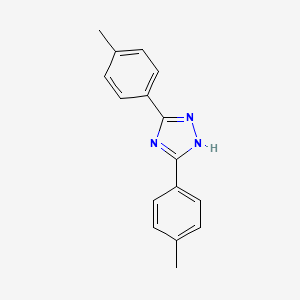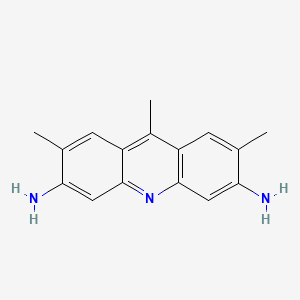
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro groups, prop-2-en-1-yl substituents, and a trifluoromethyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aniline ring using a mixture of concentrated nitric and sulfuric acids.
Alkylation: Substitution of hydrogen atoms on the nitrogen with prop-2-en-1-yl groups using alkyl halides under basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro groups can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and position of substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in hydrochloric acid.
Substitution: Halogenating agents, sulfonating agents, nitrating agents.
Major Products
Oxidation: Nitroso derivatives, quinones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline may have applications in:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For instance:
Biological Activity: It may interact with enzymes or receptors, altering their function through binding or inhibition.
Chemical Reactions: The nitro and trifluoromethyl groups can influence the electron density of the aniline ring, affecting its reactivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitroaniline: Lacks the prop-2-en-1-yl and trifluoromethyl groups.
4-Trifluoromethylaniline: Lacks the nitro groups and prop-2-en-1-yl substituents.
N,N-Di(prop-2-en-1-yl)aniline: Lacks the nitro and trifluoromethyl groups.
Uniqueness
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5103-93-5 |
|---|---|
Molekularformel |
C13H12F3N3O4 |
Molekulargewicht |
331.25 g/mol |
IUPAC-Name |
2,6-dinitro-N,N-bis(prop-2-enyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H12F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h3-4,7-8H,1-2,5-6H2 |
InChI-Schlüssel |
GZOXUTHKNRHGST-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)



![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)

![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)


